

An In-depth Technical Guide to 1-Bromoeicosane and its Synonyms

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Compound of Interest

Compound Name: 1-Bromoeicosane

Cat. No.: B1265406

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoeicosane, a long-chain saturated alkyl halide, serves as a versatile building block in organic synthesis and materials science. Its extended twenty-carbon chain imparts significant lipophilicity, making it a valuable precursor for molecules designed to interact with nonpolar environments, such as cell membranes or polymer matrices. This technical guide provides a comprehensive overview of **1-Bromoeicosane**, including its synonyms, physicochemical properties, synthesis protocols, and key chemical transformations. The information is tailored for researchers in organic chemistry, materials science, and drug development who utilize long-chain functionalized alkanes in their work.

Synonyms and Identification

1-Bromoeicosane is known by several synonyms in the chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and literature review.

- Systematic Name: **1-Bromoeicosane**
- Common Synonyms: Eicosyl bromide, Icosyl bromide, n-Eicosyl bromide[1]
- CAS Registry Number: 4276-49-7[2]
- Molecular Formula: $C_{20}H_{41}Br$ [2]

- Molecular Weight: 361.45 g/mol [1]

Physicochemical Properties

The physical and chemical properties of **1-Bromoeicosane** are summarized in the table below. These properties are essential for designing reaction conditions and purification procedures.

| Property | Value | Reference |
|------------------|--|-----------|
| Appearance | White to off-white solid | [1] |
| Melting Point | 36-39 °C | [3] |
| Boiling Point | 221-223 °C at 3 mmHg | |
| Density | ~1.0 g/cm ³ | |
| Solubility | Insoluble in water; Soluble in ethers, hydrocarbons, and chlorinated solvents. | |
| Refractive Index | ~1.46 | |

Spectroscopic Data

| Spectroscopy | Key Features |
|--|---|
| ¹ H NMR (CDCl ₃) | δ ~3.4 (t, 2H, -CH ₂ Br), ~1.85 (quint, 2H, -CH ₂ CH ₂ Br), 1.4-1.2 (m, 34H, -(CH ₂) ₁₇ -), 0.88 (t, 3H, -CH ₃) |
| ¹³ C NMR (CDCl ₃) | δ ~33.9 (-CH ₂ Br), ~32.8, ~31.9, ~29.7-29.1, ~28.7, ~28.1, ~22.7, ~14.1 (-CH ₃) |
| IR (KBr) | ν ~2920, 2850 (C-H stretch), ~1465 (C-H bend), ~645 (C-Br stretch) cm ⁻¹ |
| Mass Spec (EI) | m/z [M] ⁺ and [M+2] ⁺ isotopic pattern for bromine; fragmentation pattern showing successive loss of C _n H _{2n+1} units. |

Experimental Protocols

Detailed experimental procedures are provided for the synthesis of **1-Bromoeicosane** and its subsequent chemical transformations. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and desired purity.

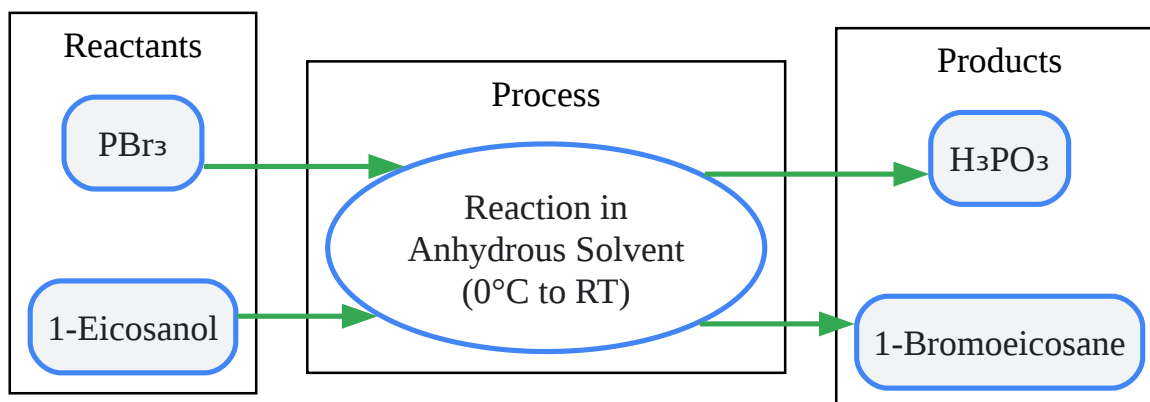
Synthesis of 1-Bromoeicosane from 1-Eicosanol

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. The use of phosphorus tribromide (PBr₃) is a common and effective method.



Procedure:

- To a stirred solution of 1-eicosanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus tribromide (0.33-0.4 equivalents).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into ice-water.
- Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude **1-Bromoeicosane**.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or acetone) to obtain pure **1-Bromoeicosane**.



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Synthesis of **1-Bromoeicosane** from 1-Eicosanol.

Nucleophilic Substitution: Synthesis of 1-Azidoeicosane

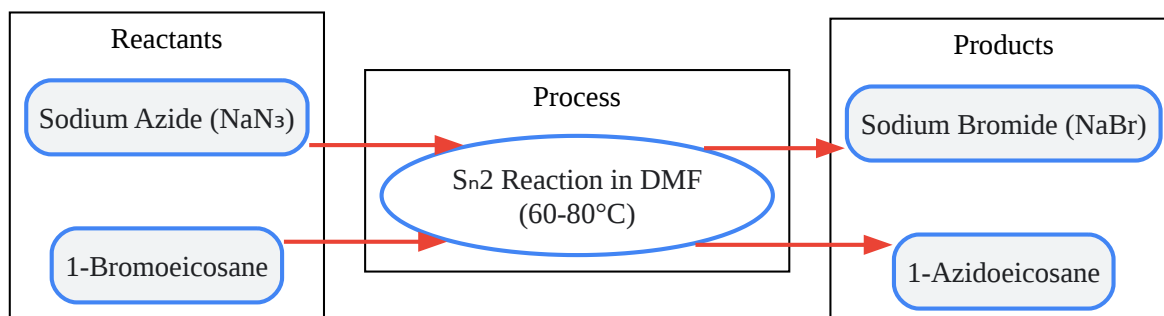
1-Bromoeicosane readily undergoes S_N2 reactions with a variety of nucleophiles. The synthesis of 1-azidoeicosane is a key step in introducing a versatile functional group that can be further transformed, for example, via click chemistry or reduction to an amine.

Reaction: $\text{R-Br} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaBr}$

Procedure:

- Dissolve **1-Bromoeicosane** (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add sodium azide (NaN₃, 1.5-3 equivalents) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
- After cooling to room temperature, pour the reaction mixture into water and extract with a nonpolar solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with water and brine to remove the solvent and residual salts.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-azidoecicosane. Further purification can be achieved by column chromatography if necessary.

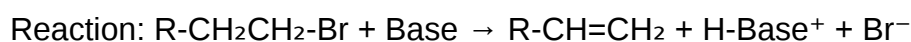


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Nucleophilic substitution of **1-Bromoeicosane**.

Elimination Reaction: Synthesis of 1-Eicosene

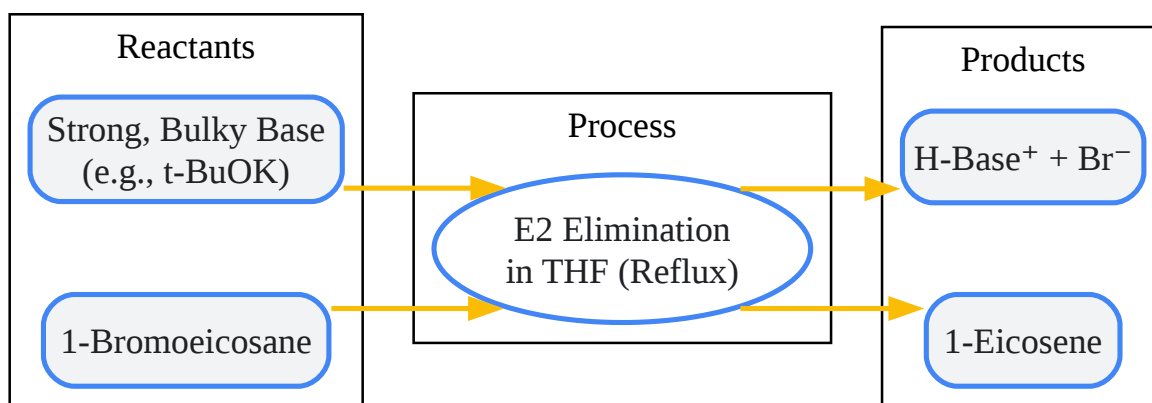
Treatment of **1-Bromoeicosane** with a strong, sterically hindered base favors an E2 elimination reaction to yield the corresponding alkene.



Procedure:

- Dissolve **1-Bromoeicosane** (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or tert-butanol.
- Add a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK, 1.5-2 equivalents), to the solution at room temperature.
- Heat the reaction mixture to reflux for 4-12 hours, monitoring the disappearance of the starting material by TLC or GC.

- After cooling, quench the reaction with water and extract the product with a hydrocarbon solvent like hexanes or pentane.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to give 1-eicosene. The product can be further purified by distillation or chromatography.



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Elimination reaction of **1-Bromoeicosane**.

Applications in Research and Development

Materials Science

A significant application of **1-Bromoeicosane** is in the formation of self-assembled monolayers (SAMs) on various surfaces, most notably graphite. The long alkyl chain promotes van der Waals interactions, leading to ordered two-dimensional structures. The terminal bromine atom can influence the packing of these monolayers and serves as a potential site for further chemical modification. These SAMs are of interest for applications in nanoscience, electronics, and surface engineering.

Organic Synthesis and Drug Development

While **1-Bromoeicosane** itself is not known to possess specific biological activity or be directly involved in signaling pathways, its role in drug development is that of a versatile lipophilic

building block. The eicosyl chain can be incorporated into larger molecules to enhance their solubility in lipid bilayers, potentially improving drug delivery and bioavailability. For instance, **1-Bromoeicosane** is a precursor for the synthesis of long-chain quaternary ammonium salts, a class of compounds known for their surfactant and antimicrobial properties. These can be utilized as excipients in pharmaceutical formulations or as active agents themselves.

The Grignard reagent derived from **1-Bromoeicosane**, eicosylmagnesium bromide, is a powerful nucleophile for the formation of carbon-carbon bonds, allowing for the construction of complex molecular architectures with a long alkyl tail.

Conclusion

1-Bromoeicosane is a fundamental chemical for researchers requiring a long-chain alkylating agent. Its well-defined physical properties and predictable reactivity in substitution and elimination reactions make it a reliable synthetic intermediate. While its direct application in pharmaceuticals is limited, its utility as a lipophilic building block in the synthesis of more complex molecules with potential therapeutic or formulation-enhancing properties is significant. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

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